molecular formula C20H20O4 B190645 Bavachalcone CAS No. 28448-85-3

Bavachalcone

Katalognummer: B190645
CAS-Nummer: 28448-85-3
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: BLZGPHNVMRXDCB-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bavachalcone is a prenylated chalcone isolated from the seeds of Psoralea corylifolia L. (Fructus Psoraleae), a plant widely used in traditional Chinese medicine for its antimicrobial, anti-inflammatory, and anticancer properties . Structurally, it features a chalcone backbone (two aromatic rings linked by an α,β-unsaturated ketone) with three hydroxyl groups and a prenyl side chain (Figure 1). This unique structure contributes to its diverse pharmacological activities, including inhibition of UDP-glucuronosyltransferases (UGTs), α-glucosidase, and β-secretase (BACE1), as well as anti-Alzheimer’s and antibacterial effects .

Vorbereitungsmethoden

Traditional Extraction and Isolation from Natural Sources

Bavachalcone is traditionally isolated from Psoralea corylifolia seeds using solvent extraction followed by chromatographic purification. The process involves:

  • Extraction : Dried seeds are macerated in ethanol or methanol to dissolve phenolic compounds .

  • Partitioning : The crude extract is partitioned with solvents like ethyl acetate to enrich chalcones.

  • Column Chromatography : Silica gel or Sephadex LH-20 columns separate this compound from co-occurring flavonoids (e.g., bavachin, isothis compound) .

Early isolation methods reported yields of 0.2–0.5% (w/w) from plant material, limited by the low natural abundance of prenylated chalcones . Structural identification relies on 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS) .

Claisen-Schmidt Condensation: The Foundation of Chalcone Synthesis

The Claisen-Schmidt reaction remains the most widely used method for chalcone synthesis, including this compound. This base- or acid-catalyzed condensation couples a ketone and aldehyde to form an α,β-unsaturated ketone .

Reaction Mechanism and Catalysts

  • Base-Catalyzed Pathway : Aromatic aldehydes react with acetophenone derivatives in the presence of NaOH or KOH. The enolate ion attacks the aldehyde, followed by dehydration .

  • Acid-Catalyzed Pathway : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the enol form of the ketone .

Table 1: Catalysts and Conditions for Claisen-Schmidt Condensation

CatalystSolventTemperatureYield (%)
NaOHEthanolReflux60–90
KF-Al2_2O3_3Solvent-free80°C85
CaOMicrowave100°C92

Microwave-assisted synthesis using CaO as a solid base catalyst reduces reaction time from hours to minutes (e.g., 10–15 minutes) and improves yields to >90% .

Prenylation at the 5'-position of this compound’s A-ring is critical for its bioactivity. A regioselective iodination-Suzuki coupling strategy enables precise introduction of the prenyl group :

Synthetic Steps

  • Iodination : 2,4-Dihydroxyacetophenone is iodinated at the 5-position using I2\text{I}_2 and Ag2SO4\text{Ag}_2\text{SO}_4.

  • Suzuki Coupling : The iodinated intermediate reacts with prenylboronic acid under Pd(PPh3_3)4_4 catalysis to install the prenyl group.

  • Aldol Condensation : The prenylated acetophenone reacts with 4-hydroxybenzaldehyde in basic ethanol to form this compound .

This method achieves a 36% overall yield for isoxanthoangelol, a structural analog, with similar efficiency expected for this compound .

Table 2: Key Reaction Parameters for Prenylation

StepReagents/ConditionsYield (%)
IodinationI2\text{I}_2, Ag2SO4\text{Ag}_2\text{SO}_4, CH3_3CN78
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME65
Aldol CondensationNaOH, EtOH, reflux85

Microwave-Assisted and Solvent-Free Approaches

Eco-friendly synthesis methods minimize solvent use and energy consumption:

  • Microwave Synthesis : Combining CaO and microwave irradiation accelerates the Claisen-Schmidt reaction, achieving 92% yield in 15 minutes .

  • Solvent-Free Conditions : KF-Al2_2O3_3 catalyzes chalcone formation at 80°C without solvents, simplifying purification .

Structural Characterization and Validation

Post-synthesis analysis confirms this compound’s structure:

  • 1H^1\text{H} NMR : Signals at δ 12.8 (2'-OH), δ 6.5–7.8 (aromatic protons), and δ 5.3 (prenyl CH2_2) .

  • HRMS : Molecular ion peak at m/z 324.37 [M+H]+^+ .

Table 3: Characteristic NMR Shifts for this compound

Proton Position1H^1\text{H} NMR (δ)13C^{13}\text{C} NMR (δ)
2'-OH12.8-
C-α6.7 (d, J=15.5 Hz)122.3
C-β7.5 (d, J=15.5 Hz)144.6
Prenyl CH2_23.3 (m)22.1

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Bavachalcone exhibits a wide range of therapeutic applications, particularly in the fields of oncology, diabetes management, and neuroprotection.

Anticancer Properties

This compound has demonstrated significant anticancer effects across various cancer cell lines. Studies have shown that it induces apoptosis and inhibits cell proliferation in leukemia cells, such as K562 and HL-60. The compound's cytotoxic activity is enhanced when modified through prenylation or geranylation, leading to improved efficacy against cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Mechanism of Action
K56264.86Induction of apoptosis via ROS generation
HL-6054.31Cell cycle arrest and apoptosis

Antidiabetic Effects

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels in type II diabetes patients. The compound's IC50 value for α-glucosidase inhibition is reported to be significantly lower than that of acarbose, a standard antidiabetic drug .

Table 2: α-Glucosidase Inhibition by this compound

CompoundIC50 (µg/mL)Type of Inhibition
This compound15.35 ± 0.57Mixed competitive/non-competitive
Acarbose2770 ± 90Competitive

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

  • A study published in Current Medicinal Chemistry reviewed the pharmacological activities of this compound and its derivatives, indicating effectiveness against oxidative stress and various cancers .
  • Research conducted on K562 leukemia cells demonstrated that this compound not only inhibits proliferation but also enhances the sensitivity of these cells to other chemotherapeutic agents .
  • Another investigation focused on the molecular docking studies that elucidated the mechanism by which this compound inhibits α-glucosidase, providing insights into its potential as a functional food ingredient for diabetes management .

Wirkmechanismus

Bavachalcone exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

Bavachalcone is structurally and functionally related to other prenylated flavonoids and chalcones derived from Psoralea corylifolia, such as corylin, isothis compound, bavachin, bavachinin, and neobavaisoflavone.

Structural Differences and Implications

Compound Backbone Key Structural Features Bioactive Groups
This compound Chalcone Three hydroxyl groups, prenyl chain Enhances UGT inhibition
Isothis compound Chalcone Isoprenyl substitution at C-3', hydroxyl at C-4' Stronger BACE1 inhibition
Corylin Isoflavone 7-O-methyl group, no prenylation Weak UGT interaction
Bavachin Flavanone Single prenyl group, two hydroxyl groups Moderate Aβ42 aggregation
Neobavaisoflavone Isoflavone 7-O-prenyl group, rigid backbone Highest Aβ42 binding

Key Insight: Chalcone derivatives (this compound, isothis compound) exhibit greater flexibility and hydrogen-bonding capacity than flavanones (bavachin) or isoflavones (corylin), enhancing their interaction with enzymes like UGTs and Aβ42 fibrils .

Enzyme Inhibition Profiles

Table 1: Inhibition of Metabolic Enzymes
Compound Target Enzyme IC₅₀/Ki (μM) Inhibition Type Clinical Implication
This compound UGT1A1 5.41 (Ki) Noncompetitive Risk of herb-drug interactions
This compound UGT1A7 4.51 (Ki) Noncompetitive Alters SN-38 (chemotherapy) metabolism
This compound α-Glucosidase 15.35 (IC₅₀) Mixed competitive Antidiabetic potential
Isothis compound Bile salt hydrolase 0.92 (IC₅₀) Competitive Modulates gut microbiota
Corylin UGT1A1 >100 (IC₅₀) No significant inhibition Low interaction risk

Key Findings :

  • This compound’s noncompetitive inhibition of UGT1A1/1A7 (Ki ~5 μM) is stronger than corylin’s weak inhibition (>80% suppression at 100 μM but higher IC₅₀) .
  • Isothis compound shows superior bile salt hydrolase inhibition (IC₅₀ = 0.92 μM vs. 1.15 μM for this compound), attributed to its unsaturated alkyl chain .
  • This compound’s α-glucosidase inhibition (IC₅₀ = 15.35 μg/mL) is 180-fold more potent than acarbose, a standard drug .

Anti-Alzheimer’s Activity

Table 2: Effects on Aβ42 Aggregation and BACE1
Compound Aβ42 Aggregation Inhibition BACE1 Inhibition (% at 100 μM) Binding Affinity to Aβ42 (kcal/mol)
This compound 63% 63% -8.23
Isothis compound 58% 67% -8.10
Bavachin 45% 55% -8.09
Neobavaisoflavone 70% N/A -8.50

Key Findings :

  • This compound and isothis compound stabilize Aβ42 monomers via hydrogen bonding with residues like Phe19 and Val18, preventing fibril formation .
  • Neobavaisoflavone exhibits the highest binding stability (RMSD = 1.44 nm vs. 1.6 nm for this compound) due to rigid isoflavone backbone .

Antibacterial Activity

  • Isothis compound outperforms vancomycin against multidrug-resistant Staphylococcus aureus (MIC = 2 μg/mL vs. 8 μg/mL for vancomycin), likely due to prenylation enhancing membrane disruption .
  • This compound shows moderate Gram-positive bacterial inhibition but is less potent than isothis compound .

Pharmacokinetic Considerations

  • This compound’s three hydroxyl groups increase susceptibility to glucuronidation, elevating herb-drug interaction risks with UGT1A1/1A7 substrates (e.g., belinostat) .
  • Corylin ’s lack of prenylation and single hydroxyl group result in lower metabolic interference .

Biologische Aktivität

Bavachalcone, a bioactive compound derived from Psoralea corylifolia, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is a chalcone that exhibits various pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. Its efficacy in traditional medicine has prompted extensive scientific investigation into its biological mechanisms and therapeutic potential.

  • Inhibition of α-Glucosidase
    • This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibitory effect was characterized by an IC50 value of 15.35 μg/mL, which is significantly lower than that of acarbose (IC50 2.77 mg/mL) . Molecular docking studies revealed that this compound binds to specific residues in the enzyme, forming hydrogen bonds and hydrophobic interactions that lead to its inhibitory action .
  • UDP-Glucuronosyltransferase (UGT) Inhibition
    • Research indicates that this compound inhibits UGT1A1 and UGT1A7 enzymes, which are crucial for drug metabolism. The inhibition was found to be non-competitive with Ki values of 5.41 μM and 4.51 μM for UGT1A1 and UGT1A7, respectively . This suggests potential herb-drug interactions that warrant further investigation.
  • Antioxidant Activity
    • This compound demonstrates significant antioxidant properties, contributing to its protective effects against oxidative stress-related diseases. It mitigates oxidative damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
  • Angiogenesis and Tissue Repair
    • Studies have shown that this compound promotes the differentiation of endothelial progenitor cells (EPCs) and enhances neovascularization through the RORα–EPO–AMPK signaling axis . This property positions this compound as a candidate for therapies aimed at tissue repair and regeneration.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens:

  • Streptococcus mutans : It has been shown to effectively inhibit S. mutans, indicating its potential use in dental applications .
  • Broad-spectrum Activity : this compound derivatives have demonstrated antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Case Study 1: Anticancer Effects

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 2: Behavioral Studies

In animal models, this compound administration was associated with reduced immobility in forced swim tests, suggesting potential antidepressant-like effects . This highlights its multifaceted role in influencing both physical and psychological health.

Data Summary

The following table summarizes key biological activities and mechanisms associated with this compound:

Biological Activity Mechanism Reference
Inhibition of α-glucosidaseMixed competitive/non-competitive inhibition
UGT InhibitionNon-competitive inhibition
Antioxidant ActivityFree radical scavenging
Promotion of AngiogenesisRORα-EPO-AMKP signaling pathway
Antimicrobial ActivityDisruption of bacterial membranes

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Bavachalcone from natural sources like Psoralea corylifolia?

  • This compound is typically isolated using chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC). Ethanol or methanol extracts of Psoralea corylifolia are fractionated based on polarity, followed by structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Researchers should prioritize solvent optimization to improve yield and purity.

Q. What experimental models are commonly used to evaluate this compound’s antibacterial activity?

  • Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains are standard. Time-kill kinetics and biofilm disruption assays are recommended for mechanistic insights. Synergy studies with antibiotics (e.g., β-lactams) can reveal combinatorial effects .

Q. How do researchers validate this compound’s anti-inflammatory effects in vitro?

  • Common approaches include:

  • LPS-induced cytokine (TNF-α, IL-6) suppression in macrophages (e.g., RAW 264.7 cells).
  • NF-κB pathway inhibition assessed via luciferase reporter assays or Western blotting for IκBα degradation.
  • Mitochondrial oxidative stress reduction measured by ROS-sensitive fluorescent probes (e.g., DCFH-DA) .

Advanced Research Questions

Q. How can contradictory data on this compound’s IC50 values across studies be resolved?

  • Discrepancies in IC50 values (e.g., 1.61–10.16 μM for pancreatic lipase inhibition) may arise from assay conditions (pre-incubation time, substrate concentration) or compound stability. Researchers should:

  • Standardize protocols (e.g., pre-incubation time ≥30 minutes).
  • Validate purity via HPLC and control for solvent interference (e.g., DMSO ≤0.1%).
  • Compare kinetic parameters (Ki, inhibition type) using Lineweaver-Burk plots .

Q. What molecular docking strategies are effective for predicting this compound’s interactions with targets like pancreatic lipase (PL)?

  • Use AutoDock Vina or Schrödinger Suite for docking simulations. Key steps:

Retrieve PL’s crystal structure (PDB: 1ETH) and prepare it (remove water, add hydrogens).

Define the catalytic cavity (Ser-153, Asp-177, His-264) as the binding site.

Analyze hydrogen bonding (e.g., C-4 phenolic group interaction) and hydrophobic contacts via PyMOL/Discovery Studio. Validate with mutational studies .

Q. How can researchers investigate this compound’s dual role in apoptosis and autophagy induction?

  • Employ genetic and pharmacological inhibitors:

  • Apoptosis: Caspase-3/7 activation assays (fluorogenic substrates) and PARP cleavage analysis.
  • Autophagy: LC3-II puncta quantification (confocal microscopy) and Beclin-1 siRNA knockdown.
  • Cross-talk analysis: Co-treatment with autophagy inhibitors (e.g., chloroquine) to assess apoptosis potentiation .

Q. What strategies improve this compound’s bioavailability for in vivo studies?

  • Formulation approaches:

  • Nanoencapsulation (liposomes, PLGA nanoparticles) to enhance solubility.
  • Pharmacokinetic optimization: Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce metabolism.
  • Prodrug synthesis (e.g., glycosylation) to improve intestinal absorption .

Q. Methodological Challenges & Data Analysis

Q. How should researchers address conflicting results in this compound’s osteoclastogenesis modulation?

  • Discrepancies may stem from cell type (primary osteoclasts vs. RAW 264.7-derived) or dosing. Recommendations:

  • Use TRAP staining and resorption pit assays for functional validation.
  • Quantify RANKL/OPG ratio and NFATc1 nuclear translocation.
  • Compare results with positive controls (e.g., alendronate) .

Q. What statistical frameworks are suitable for analyzing multi-target effects (e.g., anti-Alzheimer’s activity)?

  • Multi-variate analysis (ANOVA with Tukey’s post-hoc) for comparing Aβ42 aggregation, neuroinflammation (IL-1β, TNF-α), and oxidative stress (SOD, CAT activity).
  • Network pharmacology to map target-pathway interactions (e.g., AMPK/SIRT1) .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

  • Adhere to the Beilstein Journal’s guidelines:
  • Publish detailed experimental protocols (solvent, temperature, cell passage number).
  • Provide raw data (e.g., NMR spectra, HPLC chromatograms) as supplementary material.
  • Use authenticated cell lines (STR profiling) and reference standards (≥98% purity) .

Eigenschaften

IUPAC Name

(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZGPHNVMRXDCB-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317977
Record name Bavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28448-85-3
Record name Bavachalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28448-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-1-(2,4-Dihydroxy-5-(3-methyl-but-2-enyl)-phenyl)-3-(4-hydroxy-phenyl)-propenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028448853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Valinate
Valinate
Bavachalcone
Valinate
Valinate
Bavachalcone
Valinate
Valinate
Bavachalcone
Valinate
Valinate
Bavachalcone
Valinate
Valinate
Bavachalcone
Valinate
Bavachalcone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.